molecular formula C12H17N3O4S B13315810 [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine

[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine

Cat. No.: B13315810
M. Wt: 299.35 g/mol
InChI Key: YYZLVRPRZFJYRO-UHFFFAOYSA-N
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Description

[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group and a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of sulfonamide derivatives .

Scientific Research Applications

[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzenesulfonyl and methanamine groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development .

Biological Activity

[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, binding affinities, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-nitrobenzenesulfonyl group, which is pivotal for its biological activity. The presence of the nitro group enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on target proteins.

The primary mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The nitrobenzenesulfonyl moiety acts as an electrophile, facilitating these interactions. This can lead to modulation of enzymatic activity or receptor function, potentially influencing various physiological processes.

In Vitro Studies

Research indicates that compounds similar to this compound often exhibit activity against neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, studies have demonstrated that this compound can enhance the binding affinity to certain receptors, suggesting its role as a modulator in neurotransmission.

In Vivo Studies

In vivo assessments have shown promising results regarding the compound's efficacy in various animal models. For example, it has been evaluated for its effects on neurodevelopmental disorders, demonstrating potential benefits in restoring normal chloride ion concentrations in neurons, which is crucial for neuronal function .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neurodevelopmental Disorders : In a study focusing on mouse models of Down syndrome and autism, treatment with related compounds showed significant improvements in behavioral deficits and neuronal function by modulating chloride ion transport mechanisms .
  • Cancer Research : Another investigation explored the compound's inhibitory effects on specific protein kinases associated with cancer progression. The results indicated that it could effectively inhibit mutant forms of tyrosine kinases, which are implicated in various cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the sulfonyl group can significantly impact binding affinity and biological efficacy. For instance, altering substituents on the benzene ring has been shown to enhance or diminish activity against specific targets .

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and receptor binding
Substitution at the para positionEnhanced inhibitory potency against kinases
Variation in sulfonamide derivativesDifferential modulation of NF-κB activity

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]methanamine

InChI

InChI=1S/C12H17N3O4S/c13-9-10-5-3-4-8-14(10)20(18,19)12-7-2-1-6-11(12)15(16)17/h1-2,6-7,10H,3-5,8-9,13H2

InChI Key

YYZLVRPRZFJYRO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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